molecular formula C23H28ClN3O3 B251073 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

Cat. No. B251073
M. Wt: 429.9 g/mol
InChI Key: VAOSUGMQXZTMOA-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of certain cytokines and chemokines that are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its effects. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves several steps. First, 5-chloro-2-(4-propanoylpiperazin-1-yl)aniline is reacted with 3,5-dimethylphenol in the presence of a base to form the corresponding phenol. This intermediate is then reacted with chloroacetyl chloride to form the final product.

Scientific Research Applications

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H28ClN3O3/c1-4-23(29)27-9-7-26(8-10-27)21-6-5-18(24)14-20(21)25-22(28)15-30-19-12-16(2)11-17(3)13-19/h5-6,11-14H,4,7-10,15H2,1-3H3,(H,25,28)

InChI Key

VAOSUGMQXZTMOA-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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